molecular formula C22H33NO3S B12699300 Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid CAS No. 132373-76-3

Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid

Cat. No.: B12699300
CAS No.: 132373-76-3
M. Wt: 391.6 g/mol
InChI Key: AATLVPRNEHPVRJ-UHFFFAOYSA-N
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Description

Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid is a complex organic compound that combines the structural features of cyclohexanamine and naphthalene-2-sulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid typically involves multiple steps. One common method includes the sulfonation of naphthalene with sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then subjected to further reactions to introduce the cyclohexanamine and di(propan-2-yl) groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps such as crystallization or distillation. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonic acid group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene.

    Cyclohexanamine derivatives: Compounds with similar amine groups but different substituents.

Uniqueness

Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid is unique due to its combination of cyclohexanamine and naphthalene-2-sulfonic acid moieties

Properties

CAS No.

132373-76-3

Molecular Formula

C22H33NO3S

Molecular Weight

391.6 g/mol

IUPAC Name

cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H20O3S.C6H13N/c1-10(2)12-6-5-7-14-13(12)8-9-15(20(17,18)19)16(14)11(3)4;7-6-4-2-1-3-5-6/h5-11H,1-4H3,(H,17,18,19);6H,1-5,7H2

InChI Key

AATLVPRNEHPVRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C=CC(=C2C(C)C)S(=O)(=O)O.C1CCC(CC1)N

Origin of Product

United States

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